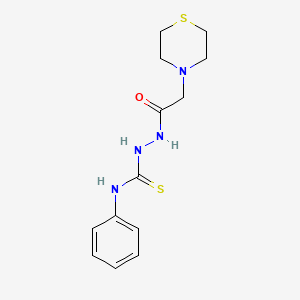
N-phenyl-2-(4-thiomorpholinylacetyl)hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-2-(4-thiomorpholinylacetyl)hydrazinecarbothioamide, commonly known as PTMA, is a chemical compound that has gained significant attention in the field of medicinal chemistry. PTMA is a hydrazine derivative that has been synthesized and studied for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of PTMA is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. PTMA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition by PTMA leads to the activation of proapoptotic genes and the suppression of antiapoptotic genes, resulting in the induction of apoptosis. PTMA has also been found to inhibit the activity of protein kinase B (Akt), a signaling pathway that regulates cell survival and proliferation.
Biochemical and Physiological Effects:
PTMA has been shown to have various biochemical and physiological effects on cells and tissues. PTMA has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. PTMA has also been shown to enhance the immune response against bacterial infections by activating macrophages and increasing the production of cytokines. In addition, PTMA has been found to regulate glucose metabolism in cells, leading to improved insulin sensitivity and glucose uptake.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PTMA has several advantages for lab experiments, including its ease of synthesis and availability. PTMA is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, PTMA has some limitations for lab experiments, including its low solubility in water and some organic solvents. This can make it difficult to prepare solutions of PTMA for experiments.
Direcciones Futuras
There are several future directions for the study of PTMA. One potential area of research is the development of PTMA derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Another area of research is the investigation of PTMA as a potential therapeutic agent for other diseases, such as viral infections and neurodegenerative disorders. Furthermore, the mechanism of action of PTMA needs to be further elucidated to better understand its therapeutic potential.
Métodos De Síntesis
PTMA can be synthesized by reacting phenylhydrazine with 4-thiomorpholinylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with carbon disulfide and hydrazine hydrate to obtain PTMA. The synthesis of PTMA has been optimized and modified to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
PTMA has been studied for its potential therapeutic applications in various diseases such as cancer, tuberculosis, and diabetes. PTMA has been shown to exhibit anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. In addition, PTMA has been found to possess antimycobacterial activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. PTMA has also been investigated for its antidiabetic activity by regulating glucose metabolism in cells.
Propiedades
IUPAC Name |
1-phenyl-3-[(2-thiomorpholin-4-ylacetyl)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4OS2/c18-12(10-17-6-8-20-9-7-17)15-16-13(19)14-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,18)(H2,14,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBYZSXHTOUBFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC(=O)NNC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


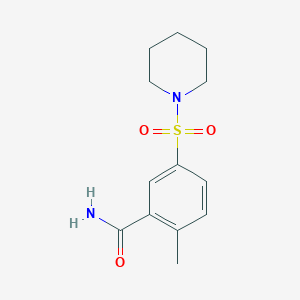
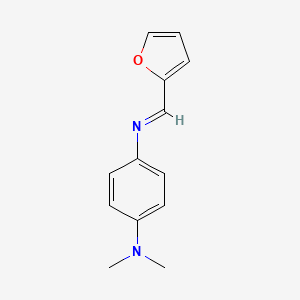

![2-hydroxy-N'-[4-(methylthio)benzylidene]-2,2-diphenylacetohydrazide](/img/structure/B5806497.png)
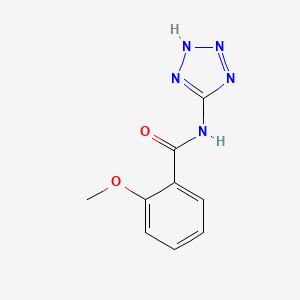



![2-methyl-3-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5806527.png)


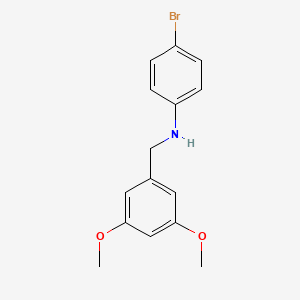
![2-{[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1H-benzimidazole](/img/structure/B5806555.png)